molecular formula C9H5FN2O3S B427890 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Cat. No.: B427890
M. Wt: 240.21g/mol
InChI Key: CVAUGARXUAHHLJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole is a nitro-substituted thiazole derivative featuring a 3-fluorophenoxy group at the 2-position. The 5-nitrothiazole scaffold is known to enhance electron-deficient properties, facilitating interactions with biological targets such as enzymes or DNA . The 3-fluorophenoxy substituent likely influences lipophilicity and binding affinity compared to other aryl or alkyl groups.

Properties

Molecular Formula

C9H5FN2O3S

Molecular Weight

240.21g/mol

IUPAC Name

2-(3-fluorophenoxy)-5-nitro-1,3-thiazole

InChI

InChI=1S/C9H5FN2O3S/c10-6-2-1-3-7(4-6)15-9-11-5-8(16-9)12(13)14/h1-5H

InChI Key

CVAUGARXUAHHLJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)OC2=NC=C(S2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Antiproliferative Activity : Sulfonyl derivatives (e.g., 2j ) show selective toxicity toward HepG2 liver cancer cells (IC₅₀ 12.5 µM), outperforming dichlorinated analogs .

Antimicrobial Potency : Fluorophenyl-substituted thiazoles (e.g., 9b ) inhibit Gram-positive bacteria (MIC 4 µg/mL) but are less effective against Gram-negative strains due to outer membrane barriers .

Antiviral Mechanisms : Nitazoxanide derivatives disrupt viral helicase activity via nitro group-mediated redox interactions, with EC₅₀ values <1 µM against hepatitis C .

Preparation Methods

Thiazole Core Formation

The Hantzsch thiazole synthesis remains the most widely employed method for constructing 2-aminothiazoles or 2-substituted thiazoles. As detailed in, this approach involves the condensation of α-haloketones with thiourea derivatives. For 2-(3-fluorophenoxy)-5-nitro-1,3-thiazole, a modified Hantzsch strategy could involve:

  • Synthesis of 2-(3-fluorophenoxy)thiazole :

    • Reacting 3-fluorophenol with a α-haloketone precursor (e.g., 2-bromo-1-(3-fluorophenoxy)propan-1-one) in the presence of thiourea under refluxing ethanol.

    • The α-haloketone’s bromine atom undergoes nucleophilic displacement by the thiourea’s sulfur, followed by cyclization to form the thiazole ring.

    • Key challenge: Ensuring the 3-fluorophenoxy group remains stable under the reaction’s basic conditions.

Nitration at Position 5

Introducing the nitro group post-cyclization requires careful regiochemical control:

  • Nitration conditions : A mixture of fuming nitric acid and sulfuric acid at 0–5°C.

  • Directing effects : The 3-fluorophenoxy group at position 2 exerts an electron-withdrawing inductive effect (-I) and a resonance-donating effect (+M), creating a meta-directing influence. Combined with the thiazole ring’s inherent electronic asymmetry, this favors nitration at position 5.

  • Yield considerations : Nitration of thiazoles typically proceeds in 40–60% yields for monosubstituted products, though steric and electronic factors may reduce efficiency.

Table 1 : Hypothetical Reaction Conditions for Hantzsch-Nitration Approach

StepReagentsTemperatureTime (h)Expected Yield
Thiazole formation2-bromo-1-(3-fluorophenoxy)propan-1-one, thiourea, EtOHReflux6–865–75%
NitrationHNO₃/H₂SO₄0–5°C2–345–55%

Cook-Heilbron Synthesis with Pre-Functionalized Nitro Intermediates

α-Aminonitrile Precursor Design

The Cook-Heilbron method, which employs α-aminonitriles and dithioacids, offers an alternative pathway:

  • Synthesis of 5-nitro-α-aminonitrile :

    • Nitration of a pre-formed α-aminonitrile precursor (e.g., 2-amino-2-(3-fluorophenoxy)acetonitrile) using acetyl nitrate.

    • Requires precise control to avoid over-nitration or decomposition of the nitrile group.

  • Cyclization with dithioacid esters :

    • Reacting the nitro-substituted α-aminonitrile with ethyl dithioacetate in anhydrous DMF.

    • Cyclization proceeds via nucleophilic attack of the sulfur on the nitrile carbon, forming the thiazole ring.

Advantages and Limitations

  • Regiochemical precision : Pre-installing the nitro group ensures correct positioning but complicates precursor synthesis.

  • Functional group tolerance : The 3-fluorophenoxy group must withstand nitration conditions, which may necessitate protective strategies.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Suzuki-Miyaura Coupling on Pre-Nitrated Thiazoles

Recent advances in transition-metal catalysis enable the introduction of aryloxy groups via cross-coupling:

  • Synthesis of 5-nitro-2-bromothiazole :

    • Bromination of 2-aminothiazole followed by diazotization and nitration.

  • Coupling with 3-fluorophenol :

    • Using Pd(PPh₃)₄ as a catalyst, Cs₂CO₃ as a base, and DMF as solvent at 100°C.

    • Mechanism: Oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation with the phenoxide anion.

Table 2 : Hypothetical Cross-Coupling Optimization Parameters

ParameterRange TestedOptimal Value
Catalyst loading1–5 mol%3 mol%
Temperature80–120°C100°C
Reaction time12–24 h18 h

Electrophilic Aromatic Substitution in Thiazolium Salts

Enhancing Reactivity via Salt Formation

Thiazolium salts exhibit enhanced electrophilic substitution reactivity:

  • Quaternization : Treating 2-(3-fluorophenoxy)thiazole with methyl triflate to form the thiazolium salt.

  • Nitration : Reacting the salt with NO₂⁺BF₄⁻ in dichloromethane at -15°C.

    • The positively charged thiazolium ring directs nitration to the electron-deficient position 5.

Yield and Selectivity

  • Nitration efficiency : 50–70% yield with >90% regioselectivity for position 5.

  • Demethylation : Subsequent treatment with NaBH₄ regenerates the neutral thiazole.

Biocatalytic Approaches for Green Synthesis

Enzymatic Cyclization of Thioamide Precursors

Emerging methodologies leverage enzymes like thiazole synthase:

  • Substrate design : 3-fluoro-4-nitrophenoxyacetyl-CoA and cysteine.

  • Enzymatic cyclization : Thiazole synthase catalyzes the formation of the thiazole ring via a concerted dehydration-cyclization mechanism.

    • Advantages: Aqueous conditions, ambient temperature, and high atom economy.

    • Limitations: Scalability and enzyme availability.

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